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Compound of Interest

Compound Name: Methyl 3-Hydroxybenzoate

Cat. No.: B1676425

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of methyl 3-
hydroxybenzoate with its ortho (methyl 2-hydroxybenzoate, or methyl salicylate) and para
(methyl 4-hydroxybenzoate, or methylparaben) isomers. The positional isomerism of the
hydroxyl and methyl ester groups on the benzene ring significantly influences the molecule's
electronic properties and steric environment, leading to distinct behaviors in various chemical
transformations. Understanding these differences is crucial for applications in organic
synthesis, materials science, and pharmaceutical development.

Introduction to Isomeric Differences

The reactivity of these isomers is primarily governed by the interplay of the electron-donating
hydroxyl (-OH) group and the electron-withdrawing methyl ester (-COOCHSs) group. The -OH
group is an activating, ortho, para-director in electrophilic aromatic substitution reactions due to
its strong +R (resonance) effect.[1][2] Conversely, the -COOCHs group is a deactivating, meta-
director due to its -I (inductive) and -R effects.[2][3] The relative positions of these two groups
dictate the overall reactivity of the aromatic ring and the susceptibility of the ester group to
nucleophilic attack. Furthermore, the ortho isomer's proximity of the two functional groups
allows for intramolecular hydrogen bonding, which profoundly affects its physical properties and
chemical reactivity.[4][5]
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Data Presentation: Physicochemical and Reactivity
Overview

The following tables summarize key physical properties and a qualitative assessment of the
reactivity of the three isomers.

Table 1: Physicochemical Properties of Methyl Hydroxybenzoate Isomers

Methyl 2- Methyl 3- Methyl 4-
Property hydroxybenzoate hydroxybenzoate hydroxybenzoate
(ortho) (meta) (para)
Molecular Formula CsHsOs3 CsHsOs3 CsHsOs3
Molecular Weight 152.15 g/mol [6] 152.15 g/mol [7] 152.15 g/mol [8]
Melting Point -8 °C[7][9] 70-72 °C[7] 125-128 °C[7][8]
Boiling Point 224 °C[7] 280-281 °C[7] 270-280 °C[10]
Colorless, viscous ] ) ] Colorless crystals or
Appearance o White crystalline solid )
liquid[6] white powder[8]

The significantly lower melting point of the ortho isomer is attributed to intramolecular hydrogen
bonding, which reduces intermolecular forces.[11][12] The para isomer's high melting point is
due to its symmetrical structure allowing for efficient crystal lattice packing and strong
intermolecular hydrogen bonding.[5][9]

Table 2: Comparative Reactivity Summary
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Reaction Type

Methyl 2-
hydroxybenzoate
(ortho)

Methyl 3-
hydroxybenzoate
(meta)

Methyl 4-
hydroxybenzoate

(para)

Electrophilic Aromatic

Substitution

Moderately reactive.
Directing effects are
conflicting. Steric

hindrance is a factor.

Most reactive.
Directing effects of -
OH and -COOCHs are

cooperative.

Reactive. Directing
effects are

cooperative.

Nucleophilic Acyl
Substitution (Ester
Hydrolysis)

Slowest rate.
Intramolecular H-bond
reduces carbonyl

electrophilicity.

Fastest rate. Inductive
electron withdrawal
from -OH enhances
carbonyl

electrophilicity.

Slow rate. Resonance
electron donation from
-OH reduces carbonyl

electrophilicity.[13]

Phenolic Acidity (pKa)

Most acidic (pKa = 9.9
for parent acid).
Conjugate base
stabilized by
intramolecular H-
bond.

Least acidic (pKa =
10.1 for parent acid).
Stabilization by

inductive effect only.

More acidic than meta
(pKa = 9.9 for parent
acid). Stabilization by

resonance.

In-Depth Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)

The susceptibility of the benzene ring to attack by an electrophile is determined by the

combined electronic effects of the existing substituents.

+ Methyl 3-Hydroxybenzoate (meta): This isomer is the most reactive towards EAS. The

activating, ortho, para-directing -OH group strongly directs incoming electrophiles to

positions 2, 4, and 6. The deactivating, meta-directing -COOCHSs group directs to positions 2,

4, and 6 relative to its own position. The directing effects are cooperative, meaning both

groups favor substitution at the same positions (C4 and C6, and to a lesser extent C2),

leading to enhanced reactivity at these sites.

+ Methyl 4-Hydroxybenzoate (para): The directing effects are also cooperative. The -OH group
directs to the positions ortho to it (C3 and C5), and the -COOCHSs group directs to the
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positions meta to it (C3 and C5). While cooperative, the overall ring activation is less
pronounced than in the meta isomer because the powerful activating effect of the -OH group
is somewhat tempered by the deactivating ester group being para to it.

o Methyl 2-Hydroxybenzoate (ortho): Reactivity is more complex due to conflicting directing
effects and steric hindrance. The -OH group directs to positions 4 and 6. The -COOCH:s
group directs to position 5. Therefore, substitution is less regioselective. Furthermore, the
position ortho to the hydroxyl group (C3) is sterically hindered by the adjacent ester group.

Relative EAS Reactivity

Meta Isomer (Methyl 3-Hydroxybenzoate) Para Isomer (Methyl 4-Hydroxybenzoate) Ortho Isomer (Methyl Salicylate)

E?ing positions 2, 4, & 6 strongly activateth > >(Ring positions 3 & 5 activateth >

(Cooperative Effects) ) \__ (Cooperative Effects) ) L Slesliien) & so i by OB AL
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Click to download full resolution via product page

Caption: Logical flow of relative reactivity in electrophilic aromatic substitution.

Nucleophilic Acyl Substitution (Ester Hydrolysis)

The rate of alkaline hydrolysis (saponification) depends on the electrophilicity of the ester's
carbonyl carbon.

» Methyl 3-Hydroxybenzoate (meta): The hydroxyl group is meta to the ester. At this position,
it cannot donate electron density via resonance to the ester group. Instead, its electron-
withdrawing inductive effect (-I) predominates, increasing the partial positive charge on the
carbonyl carbon and making it more susceptible to nucleophilic attack. This results in the
fastest hydrolysis rate among the three isomers.

o Methyl 4-Hydroxybenzoate (para): The hydroxyl group is para to the ester. Its strong
electron-donating resonance effect (+R) pushes electron density into the ring and onto the
carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon,
making nucleophilic attack more difficult and resulting in a very slow hydrolysis rate.[13]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1676425?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676425?utm_src=pdf-body
https://zenodo.org/records/5893992/files/103-105.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

o Methyl 2-Hydroxybenzoate (ortho): This isomer exhibits the slowest hydrolysis rate. The
primary reason is the strong intramolecular hydrogen bond between the phenolic hydrogen
and the carbonyl oxygen. This interaction reduces the carbonyl group's electrophilicity,

effectively shielding it from an incoming nucleophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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